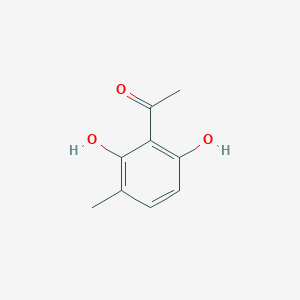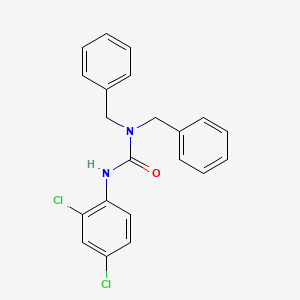
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea: is an organic compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 . This compound is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 2,4-dichlorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification methods to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea moiety.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted derivatives at the dichlorophenyl group.
Applications De Recherche Scientifique
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and processes .
Comparaison Avec Des Composés Similaires
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.
1-Benzyl-3-(3,4-dichlorophenyl)urea: Lacks one benzyl group compared to 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two benzyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
86764-48-9 |
|---|---|
Formule moléculaire |
C21H18Cl2N2O |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-11-12-20(19(23)13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
Clé InChI |
ITJZEPDILNRMBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


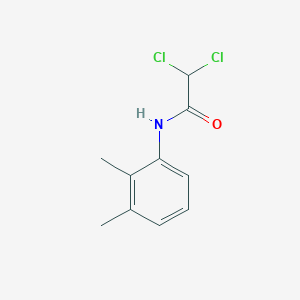
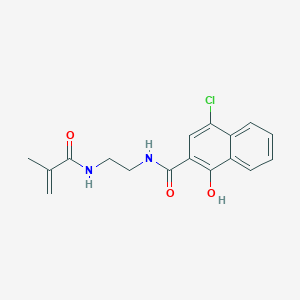
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
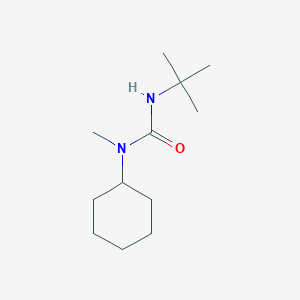
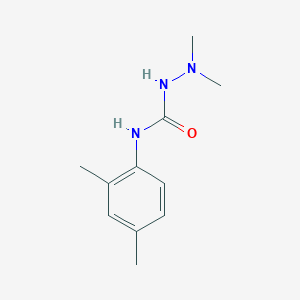

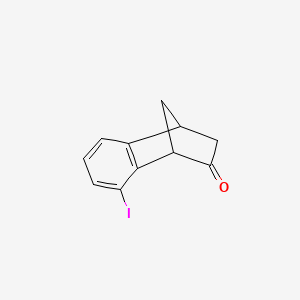
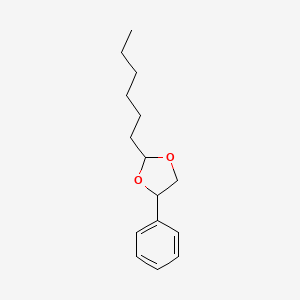

![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
